L-Cyclopentylglycine

Übersicht

Beschreibung

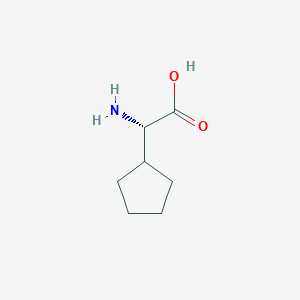

L-Cyclopentylglycine is a non-natural amino acid characterized by the presence of a cyclopentane ring attached to the glycine backbone. Its molecular formula is C7H13NO2, and it appears as a white to off-white crystalline solid. This compound is soluble in water and is primarily used in biochemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing L-Cyclopentylglycine involves the enzymatic reaction of chiral galactose with reverse lactonase to convert pentose into this compound . The reaction conditions typically include maintaining a dark environment, an inert atmosphere, and room temperature to ensure stability and prevent degradation .

Industrial Production Methods: Industrial production of this compound often involves large-scale enzymatic synthesis, ensuring high enantiomeric purity. The process is optimized for yield and cost-effectiveness, utilizing advanced bioreactors and purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: L-Cyclopentylglycine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Cyclopentylglycine derivatives with additional oxygen functionalities.

Reduction: Cyclopentylglycine derivatives with reduced functional groups.

Substitution: N-alkylated cyclopentylglycine derivatives.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

L-Cyclopentylglycine serves as a crucial building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). Its incorporation into peptides can improve their stability and bioactivity, making it a valuable component for creating complex peptide structures with high purity. The compound's ability to participate in various coupling reactions allows for the formation of diverse peptide sequences, which are essential in drug design and development .

Drug Development

The role of this compound in drug development is multifaceted. It enhances the efficacy and specificity of peptide-based drugs, which are increasingly used in treating various diseases. The compound's unique properties allow for the design of therapeutic agents that can target specific biological pathways or receptors, thereby improving treatment outcomes for conditions such as cancer and neurodegenerative disorders .

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of peptides to other biomolecules, which is essential for developing targeted drug delivery systems. This application is particularly important in the creation of antibody-drug conjugates (ADCs) and other therapeutic modalities that require precise targeting of diseased cells while minimizing off-target effects .

Research in Neuroscience

This compound is utilized extensively in neuroscience research, particularly in studies involving neuropeptides. Researchers employ this compound to understand the roles of specific peptides in neurological functions and their potential therapeutic applications for neurological disorders such as Alzheimer's disease and multiple sclerosis. Its ability to modulate neuropeptide activity makes it a vital tool in neuropharmacology .

Custom Peptide Libraries

The compound is instrumental in creating custom peptide libraries for high-throughput screening. These libraries enable researchers to discover new bioactive peptides that can be used in various applications within biotechnology and pharmaceuticals. The versatility of this compound allows for the exploration of numerous peptide variants, leading to innovative therapeutic discoveries .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block in solid-phase peptide synthesis; enhances stability and bioactivity. |

| Drug Development | Improves efficacy and specificity of peptide-based drugs; targets specific biological pathways. |

| Bioconjugation | Facilitates attachment of peptides to biomolecules for targeted drug delivery systems. |

| Neuroscience Research | Helps understand neuropeptide roles; potential treatments for neurological disorders. |

| Custom Peptide Libraries | Enables discovery of new bioactive peptides through high-throughput screening methods. |

Case Studies and Research Findings

- Neuropeptide Modulation : Research has demonstrated that this compound can influence neuropeptide signaling pathways, offering insights into potential treatments for conditions like depression and anxiety disorders .

- Cancer Therapeutics : In a study involving K-Ras(G12D)-expressing cancer cells, this compound derivatives were shown to suppress cell proliferation effectively, indicating its potential use as a therapeutic agent against pancreatic cancer .

- Peptide Drug Development : A recent investigation highlighted the use of this compound in developing novel peptide drugs that exhibit enhanced binding affinity to target receptors, showcasing its importance in pharmaceutical research .

Wirkmechanismus

The mechanism of action of L-Cyclopentylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context. The cyclopentane ring provides steric hindrance, influencing the binding affinity and specificity of the compound .

Vergleich Mit ähnlichen Verbindungen

Cyclopentylalanine: Similar structure but with an alanine backbone.

Cyclopentylserine: Contains a hydroxyl group in place of the amino group.

Cyclopentylvaline: Features a valine backbone instead of glycine.

Uniqueness: L-Cyclopentylglycine is unique due to its specific cyclopentane ring structure attached to the glycine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .

Biologische Aktivität

L-Cyclopentylglycine (CPG) is a non-natural amino acid notable for its unique cyclopentane ring structure attached to the glycine backbone. This compound has garnered interest in various fields, particularly in biochemistry and medicinal research, due to its potential biological activities and applications. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

This compound has the molecular formula and appears as a white to off-white crystalline solid. It is soluble in water, making it suitable for various biochemical applications. The synthesis of this compound typically involves enzymatic reactions or chemical synthesis methods that ensure high enantiomeric purity.

Common Synthesis Methods:

- Enzymatic Synthesis: Utilizing chiral galactose with reverse lactonase.

- Chemical Synthesis: Involves oxidation, reduction, and substitution reactions with common reagents like potassium permanganate and lithium aluminum hydride.

This compound's biological activity is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. It can act as both an inhibitor and an activator depending on the context of its application. The steric hindrance provided by the cyclopentane ring influences its binding affinity and specificity.

1. Inhibition of Enzymatic Activity

Research has demonstrated that this compound can inhibit various enzymes, which is crucial for therapeutic applications. For instance, it has shown significant inhibitory activity against angiotensin-converting enzyme (ACE), with some derivatives exhibiting IC50 values as low as 0.11 nmol/L . This suggests potential applications in treating hypertension and related cardiovascular diseases.

2. Role in Peptide Synthesis

This compound is explored as a building block in the synthesis of peptide analogs. Its incorporation into peptides can significantly alter their biological activity. For example, substituting isoleucine with this compound in oxytocin analogs has been investigated to enhance binding affinity to receptors .

3. Targeting Protein-Protein Interactions

A notable study identified this compound-based peptides that effectively disrupted protein-protein interactions in pathogenic bacteria, specifically targeting Yersinia outer protein H (YopH). The peptide Ac-F-pY-cPG-D-P exhibited a Kd value of 310 nM against YopH-NT, suggesting its potential as a therapeutic agent against Yersinia infections .

Case Studies

Case Study 1: Angiotensin-Converting Enzyme Inhibition

- Objective: To evaluate the ACE inhibitory activity of this compound derivatives.

- Findings: Compounds showed robust inhibition with IC50 values ranging from 0.11 to 0.65 nmol/L, indicating strong potential for cardiovascular applications .

Case Study 2: Peptide-Mimetic Development

- Objective: To develop novel peptide-mimetics targeting protein-protein interactions.

- Findings: The use of this compound led to the identification of potent inhibitors that could disrupt critical interactions within pathogenic systems .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Biological Activity | IC50 (nmol/L) | Notes |

|---|---|---|---|

| This compound | ACE Inhibition | 0.11 | Strongest among tested derivatives |

| Cyclopentylalanine | Moderate ACE Inhibition | Not specified | Similar structure but different backbone |

| Cyclopentylserine | Weak receptor interaction | Not specified | Contains hydroxyl group |

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-cyclopentylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPKRVHTESHFAA-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438806 | |

| Record name | L-Cyclopentylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2521-84-8 | |

| Record name | (αS)-α-Aminocyclopentaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2521-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cyclopentylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Cyclopentylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of L-Cyclopentylglycine into peptides, specifically oxytocin analogs, affect their biological activity?

A1: Research has explored the substitution of isoleucine with this compound in oxytocin analogs []. While the provided abstracts do not detail the specific biological effects observed, this substitution explores the impact of introducing a conformationally constrained cyclopentyl ring into the peptide structure. This modification is likely aimed at influencing the overall three-dimensional shape of the analog, potentially impacting its binding affinity to the oxytocin receptor and downstream signaling.

Q2: What is the significance of developing an efficient asymmetric synthesis for Fmoc-L-Cyclopentylglycine?

A2: The development of an efficient asymmetric synthesis for Fmoc-L-Cyclopentylglycine, as described in the research [, ], is crucial for several reasons. Firstly, it allows for the controlled and scalable production of this important building block in peptide synthesis. The Fmoc protecting group is commonly used in solid-phase peptide synthesis, making the Fmoc-protected this compound readily applicable in standard peptide synthesis protocols. Secondly, asymmetric synthesis ensures the production of the desired enantiomer (L-form in this case), which is crucial for biological applications where stereochemistry plays a vital role in receptor interactions and biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.